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Compound of Interest

Compound Name:
2-Bromo-5-chloro-3-

methoxypyridine

Cat. No.: B144052 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-
methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and

expected characterization of 2-bromo-5-chloro-3-methoxypyridine (Molecular Formula:

C₆H₅BrClNO). Due to the limited availability of specific experimental data for this compound,

this document outlines a plausible synthetic pathway and predicted analytical data based on

established methodologies for structurally related pyridine derivatives. The experimental

protocols provided are intended to serve as a foundational guide for researchers to develop a

specific and optimized procedure.

Proposed Synthesis Pathway
The synthesis of 2-bromo-5-chloro-3-methoxypyridine can be envisioned through a multi-

step process starting from a suitable pyridine precursor. A potential route involves the

diazotization of an aminopyridine followed by bromination, or direct halogenation and

methoxylation of a pyridine ring. A plausible synthetic approach is outlined below, starting from

2-amino-5-chloro-3-hydroxypyridine.
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Caption: Proposed synthesis of 2-Bromo-5-chloro-3-methoxypyridine.

Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent

characterization of 2-bromo-5-chloro-3-methoxypyridine.

Synthesis of 2-Bromo-5-chloro-3-hydroxypyridine
(Intermediate)
This protocol is adapted from general procedures for the diazotization of aminopyridines.

Dissolution: Dissolve 2-amino-5-chloro-3-hydroxypyridine in a 48% aqueous solution of

hydrobromic acid (HBr) at 0 °C.

Bromination: Slowly add a solution of bromine in HBr to the reaction mixture while

maintaining the temperature below 5 °C.

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the

temperature does not exceed 0 °C.

Reaction: Stir the mixture at 0 °C for 1 hour.

Neutralization: Slowly add a saturated solution of sodium hydroxide (NaOH) to neutralize the

acid, keeping the temperature below 20-25 °C.

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be further purified by column

chromatography.
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Synthesis of 2-Bromo-5-chloro-3-methoxypyridine (Final
Product)
This protocol is based on the methylation of hydroxypyridines.

Base Treatment: To a solution of 2-bromo-5-chloro-3-hydroxypyridine in a suitable solvent

like dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium

carbonate (K₂CO₃) at 0 °C.

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for several hours,

monitoring the progress by Thin Layer Chromatography (TLC).

Quenching: Quench the reaction by the slow addition of water.

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

Washing: Wash the organic layer with water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The final product can be purified by column chromatography or

distillation under reduced pressure.

Characterization Workflow
The identity and purity of the synthesized 2-bromo-5-chloro-3-methoxypyridine should be

confirmed through a series of analytical techniques.
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Caption: Workflow for the characterization of 2-bromo-5-chloro-3-methoxypyridine.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-bromo-5-
chloro-3-methoxypyridine based on data from analogous compounds.

Property Predicted Value

Molecular Weight 222.47 g/mol [1]

Appearance White to light yellow solid or oil

Boiling Point > 200 °C at 760 mmHg (estimated)

Melting Point Not available; expected to be a low-melting solid

Solubility
Soluble in common organic solvents (e.g.,

CHCl₃, DCM, Ethyl Acetate)

Spectroscopic Characterization Data
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The following tables present the expected spectroscopic data for 2-bromo-5-chloro-3-
methoxypyridine. These are predictions based on the analysis of similar halogenated and

methoxylated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer.

¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 d 1H H-6

~ 7.3 - 7.5 d 1H H-4

~ 3.9 - 4.1 s 3H -OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 154 - 156 C-3

~ 148 - 150 C-6

~ 140 - 142 C-2

~ 125 - 127 C-4

~ 118 - 120 C-5

~ 56 - 58 -OCH₃
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Mass Spectrometry (MS)
Experimental Protocol:

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl)

isotopes.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

~ 221, 223, 225
Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺

showing the isotopic pattern of Br and Cl

~ 206, 208, 210
Fragment corresponding to the loss of a methyl

group (-CH₃)

~ 193, 195, 197
Fragment corresponding to the loss of carbon

monoxide (-CO)

Infrared (IR) Spectroscopy
Experimental Protocol:

Technique: Attenuated Total Reflectance (ATR) for solid samples.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 5: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration

~ 3100 - 3000 C-H stretching (aromatic)

~ 2950 - 2850 C-H stretching (methyl)

~ 1600 - 1450 C=C and C=N stretching (pyridine ring)

~ 1250 - 1200 C-O-C asymmetric stretching (aryl ether)

~ 1050 - 1000 C-O-C symmetric stretching (aryl ether)

~ 800 - 750 C-Cl stretching

~ 600 - 550 C-Br stretching

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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